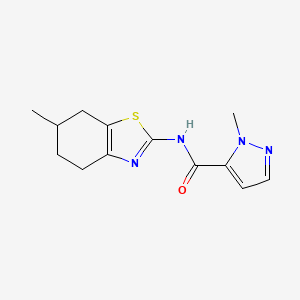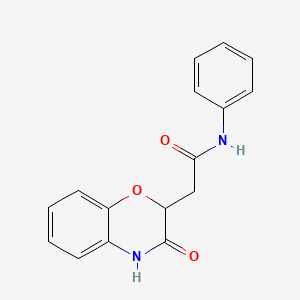![molecular formula C20H22FN3O2 B6502327 N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide CAS No. 1421513-58-7](/img/structure/B6502327.png)
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide, commonly referred to as FOMAB, is an important intermediate compound in the synthesis of various pharmaceuticals, including antibiotics, antifungals, and antivirals. FOMAB is used as a precursor in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. FOMAB is also used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
作用機序
The mechanism of action of FOMAB is not fully understood. However, it is believed that FOMAB acts as a proton donor, donating a proton to the substrate, which allows for the formation of a new bond between the substrate and the product. This new bond allows for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of FOMAB are not well understood. However, it is known that FOMAB is used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. In addition, FOMAB is used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan.
実験室実験の利点と制限
FOMAB has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, FOMAB is a stable compound, which makes it suitable for use in a variety of experiments. However, FOMAB is also toxic and may cause skin irritation, so it should be handled with care.
将来の方向性
Future research on FOMAB could focus on developing more efficient and cost-effective methods for synthesizing it. In addition, further research could be conducted to better understand the biochemical and physiological effects of FOMAB and how it can be used in the synthesis of drugs. Furthermore, research could be conducted to determine how FOMAB can be used in the synthesis of other compounds, such as natural products and peptides. Finally, research could be conducted to investigate the potential applications of FOMAB in other areas, such as drug delivery and drug targeting.
合成法
FOMAB is synthesized using a two-step process. In the first step, 3-fluorophenyl isobutylketone is reacted with 2-oxoimidazolidin-1-ylpropionic acid in the presence of a catalyst, such as sodium hydride, to form the intermediate product, 3-fluorophenyl-2-oxoimidazolidin-1-ylpropionic acid. This intermediate is then reacted with 4-methylbenzamide in the presence of a base, such as sodium hydroxide, to form FOMAB.
科学的研究の応用
FOMAB has been used in numerous scientific research applications. It has been used in the synthesis of a variety of drugs, including cefepime, a fourth-generation cephalosporin antibiotic, and cefotaxime, a third-generation cephalosporin antibiotic. FOMAB has also been used in the synthesis of several other drugs, such as cefixime, ceftazidime, and cefotetan. In addition, FOMAB has been used in the synthesis of some antifungal and antiviral drugs, including voriconazole, an antifungal drug, and acyclovir, an antiviral drug.
特性
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c1-14-5-7-16(8-6-14)19(25)23-13-18(24-10-9-22-20(24)26)12-15-3-2-4-17(21)11-15/h2-8,11,18H,9-10,12-13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABRSMVVBSCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(ethanesulfonyl)azetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B6502247.png)
![3-(furan-2-yl)-5-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B6502265.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B6502267.png)
![methyl (13Z)-13-[(2-fluorophenyl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B6502270.png)
![4-butoxy-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6502288.png)

![N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6502303.png)
![N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B6502310.png)

![methyl 4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}benzoate](/img/structure/B6502316.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopropanecarboxamide](/img/structure/B6502318.png)
![N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B6502329.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6502331.png)